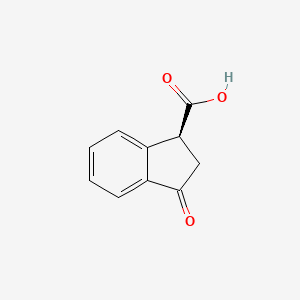

(1S)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid

Description

Properties

IUPAC Name |

(1S)-3-oxo-1,2-dihydroindene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c11-9-5-8(10(12)13)6-3-1-2-4-7(6)9/h1-4,8H,5H2,(H,12,13)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXLJFMRZKCSTQD-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2C1=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C2=CC=CC=C2C1=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.

Major Products

The major products formed from these reactions include various substituted indenes, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1S)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a lead compound in drug development.

Industry: It is used in the production of fine chemicals and as a building block in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of (1S)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For example, it may inhibit enzymes involved in inflammatory processes, thereby reducing inflammation.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogs

The following table highlights key structural analogs and their distinguishing features:

Key Observations :

- The position of substituents (e.g., 1-carboxylic acid vs. 5-carboxylic acid) significantly alters polarity and reactivity .

- Ring size expansion (e.g., tetrahydronaphthalene derivatives) increases molecular weight and hydrophobicity, affecting bioavailability .

- Electron-withdrawing groups like benzoyl enhance electronic properties for materials science applications .

Functional Group Analogs

Ester Derivatives

Comparison Insights :

- Esterification of the carboxylic acid group enhances solubility in non-polar solvents and oral bioavailability .

- Halogenation (e.g., chloro substituents) introduces steric and electronic effects, improving binding to biological targets .

Amino Acid Conjugates

Key Findings :

- Amino acid conjugation improves water solubility and target specificity in drug candidates .

- The (S)-configuration in amino-substituted derivatives is critical for enantioselective interactions in enzyme inhibition .

Pharmaceutical Relevance

- (1S)-3-Oxo-2,3-dihydro-1H-indene-1-carboxylic acid is a precursor to spiro oxazolidinediones , which show selective inhibitory activity against enzymes like PDE4 .

- Methyl ester derivatives exhibit higher metabolic stability compared to carboxylic acid forms, making them preferred in prodrug strategies .

Materials Science

- Derivatives with dicyanovinyl or rhodanine acceptors demonstrate nonlinear optical (NLO) properties due to extended conjugation .

Biological Activity

(1S)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid is a compound of increasing interest in biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C10H8O3

- Molecular Weight : 176.17 g/mol

- CAS Number : 81702-53-6

The compound features a bicyclic structure with a carboxylic acid functional group and a ketone, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in inflammatory processes. It has been shown to:

- Inhibit Pro-inflammatory Enzymes : The compound may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

- Modulate Oxidative Stress : It can act as an antioxidant, reducing oxidative stress by scavenging free radicals.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness against:

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest potential applications in developing new antimicrobial agents.

Anti-inflammatory Activity

The compound has been studied for its anti-inflammatory effects. In animal models, it has shown promise in reducing inflammation markers such as:

- Tumor Necrosis Factor-alpha (TNF-α)

- Interleukin-6 (IL-6)

In one study, administration of the compound resulted in a significant decrease in these markers, indicating its potential as an anti-inflammatory therapeutic agent.

Synthesis Methods

The synthesis of this compound typically involves the following methods:

Friedel-Crafts Acylation

This method uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions are carefully controlled to optimize yield and purity.

Industrial Production

For large-scale production, batch reactors or continuous flow reactors are employed to ensure high efficiency and scalability. The reaction conditions are optimized to minimize by-products and maximize yield.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of this compound. The results indicated that modifications to the functional groups significantly enhanced antimicrobial activity against resistant strains of bacteria.

Case Study 2: Anti-inflammatory Effects

In a controlled trial involving animal models with induced inflammation, researchers found that treatment with this compound led to a marked reduction in paw edema compared to control groups. This suggests its potential utility in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing enantiomerically pure (1S)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid?

- Methodological Answer: The synthesis typically involves enantioselective hydrogenation of indene derivatives using chiral catalysts. For example, chiral rhodium catalysts enable high enantiomeric excess (ee) by selectively reducing prochiral ketones. Reaction conditions (e.g., solvent, pressure) must be optimized to minimize racemization. Post-synthesis purification via recrystallization or chiral chromatography ensures enantiopurity .

Q. How can the structure and purity of this compound be validated experimentally?

- Methodological Answer:

- X-ray crystallography confirms absolute configuration and stereochemistry (e.g., orthorhombic crystal system with Pbca space group, as observed in related indene derivatives) .

- NMR spectroscopy identifies functional groups (e.g., carboxylic acid proton at δ ~12 ppm, ketone carbonyl at ~200 ppm in NMR).

- HPLC with chiral columns assesses enantiopurity (>98% ee) .

Q. What functional groups dominate its reactivity in organic transformations?

- Methodological Answer: The carboxylic acid (-COOH) and ketone (-C=O) groups are primary reactive sites. The carboxylic acid participates in esterification, amidation, and salt formation, while the ketone undergoes nucleophilic additions (e.g., Grignard reactions) or reductions (e.g., NaBH) to yield alcohols. Steric hindrance from the bicyclic framework may influence regioselectivity .

Advanced Research Questions

Q. How can enantioselectivity challenges in catalytic hydrogenation be resolved for scaled-up synthesis?

- Methodological Answer: Optimize catalyst loading (e.g., 0.5–2 mol% Rh-(R)-BINAP) and hydrogen pressure (1–5 atm) to balance reaction rate and ee. Computational modeling (DFT) predicts transition-state geometries to guide catalyst design. Post-reaction analysis via chiral HPLC identifies side products (e.g., diastereomers) requiring iterative refinement .

Q. What strategies address contradictions in reported biological activity data for this compound?

- Methodological Answer:

- Assay standardization : Control variables like cell line (HEK293 vs. HeLa), concentration ranges (µM vs. nM), and solvent (DMSO% <0.1%).

- Structural analogs : Compare activity of derivatives (e.g., 5-nitro or 3-amino variants) to isolate pharmacophoric groups.

- Binding studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions and validate mechanisms .

Q. How do non-covalent interactions (e.g., hydrogen bonding) influence its crystallographic packing?

- Methodological Answer: C—H⋯O hydrogen bonds between ketone and adjacent indene protons stabilize crystal lattices, forming C(6) chains along specific crystallographic axes. Synchrotron X-ray diffraction (λ = 0.71073 Å) resolves these interactions, with refinement parameters (R factor <0.09) ensuring accuracy .

Q. What computational methods predict its pharmacokinetic properties (e.g., LogP, solubility)?

- Methodological Answer:

- Molecular dynamics (MD) simulations model solvation free energy to estimate water solubility.

- QSAR models correlate substituent effects (e.g., nitro groups) with LogP (predicted ~1.5).

- Docking studies (AutoDock Vina) map binding poses to cytochrome P450 enzymes for metabolism predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.